1-(Tert-butyl)-3,5-dichlorobenzene

Catalog No.
S3388453
CAS No.
1369899-62-6
M.F
C10H12Cl2
M. Wt
203.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Tert-butyl)-3,5-dichlorobenzene

CAS Number

1369899-62-6

Product Name

1-(Tert-butyl)-3,5-dichlorobenzene

IUPAC Name

1-tert-butyl-3,5-dichlorobenzene

Molecular Formula

C10H12Cl2

Molecular Weight

203.1 g/mol

InChI

InChI=1S/C10H12Cl2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3

InChI Key

ZFHLUUHAMWNEJI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)Cl)Cl

1-(Tert-butyl)-3,5-dichlorobenzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and two chlorine atoms at the 3 and 5 positions. Its molecular formula is C₁₀H₁₂Cl₂, and it has a molecular weight of approximately 203.11 g/mol. The structure consists of a stable aromatic system, which contributes to its chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, influencing its reactivity compared to other similar compounds.

There is no documented information on a specific mechanism of action for 1-(Tert-butyl)-3,5-dichlorobenzene. If a future application is discovered, the mechanism would depend on the intended use.

  • Chlorine atoms: Chlorine can be irritating to the skin, eyes, and respiratory system.
  • Aromatic hydrocarbon: May be slightly flammable and pose health risks upon inhalation or prolonged exposure.
Typical of aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The chlorine atoms can act as leaving groups, allowing for further substitution reactions at the aromatic ring.
  • Nucleophilic Substitution: The chlorine substituents can be replaced by nucleophiles under appropriate conditions, such as with sodium azide or amines.
  • Friedel-Crafts Alkylation: Utilizing a Lewis acid catalyst, this compound can undergo Friedel-Crafts alkylation to introduce additional alkyl groups onto the aromatic system .

1-(Tert-butyl)-3,5-dichlorobenzene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of tert-butyl chloride with 3,5-dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride. This reaction allows for the introduction of the tert-butyl group onto the aromatic ring .
  • Halogenation: Starting from tert-butylbenzene, chlorination can be performed using chlorine gas or chlorinating agents in the presence of light or heat to yield 1-(Tert-butyl)-3,5-dichlorobenzene .

Several compounds share structural similarities with 1-(Tert-butyl)-3,5-dichlorobenzene. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
1-(Butyl)-3,5-dichlorobenzeneC₁₀H₁₂Cl₂Lacks steric hindrance compared to tert-butyl group
1,4-DichlorobenzeneC₆H₄Cl₂Different substitution pattern (para vs. ortho/para)
2-Chloro-4-(tert-butyl)phenolC₁₀H₁₃ClOContains a hydroxyl group affecting reactivity

The presence of the tert-butyl group in 1-(Tert-butyl)-3,5-dichlorobenzene provides significant steric hindrance compared to other similar compounds, influencing its reactivity and potential applications in organic synthesis.

XLogP3

4.8

Dates

Modify: 2023-08-19

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